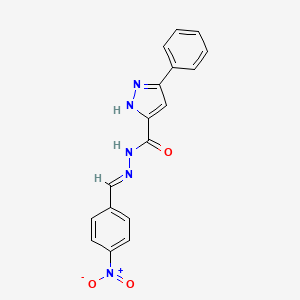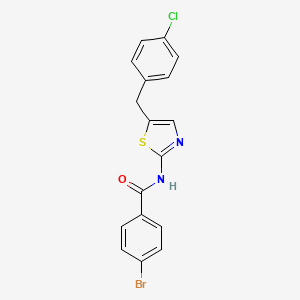
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C26H42Cl3N3O2S and a molecular weight of 567.067 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a methoxyaniline moiety, and a hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)hexadecanamide: Similar structure but with a toluidine moiety instead of methoxyaniline.
N-(2,2,2-Trichloro-1-((3-toluidinocarbothioyl)amino)ethyl)hexadecanamide: Another derivative with a different substitution pattern on the aniline ring.
N-(2,2,2-Trichloro-1-((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide: Similar compound with a methoxy group at a different position.
Uniqueness
The uniqueness of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide lies in its specific substitution pattern and the presence of the methoxyaniline moiety. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
302913-93-5 |
|---|---|
Formule moléculaire |
C26H42Cl3N3O2S |
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42Cl3N3O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(33)31-24(26(27,28)29)32-25(35)30-21-17-19-22(34-2)20-18-21/h17-20,24H,3-16H2,1-2H3,(H,31,33)(H2,30,32,35) |
Clé InChI |
ABKOQMACWHMPJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11982386.png)


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982407.png)





![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11982450.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11982452.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11982461.png)
